![molecular formula C15H23NO2S B4392052 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)
1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine
Overview
Description
1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine, commonly known as TmpsPip, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TmpsPip is a piperidine-based sulfonamide that is widely used as a reagent in organic synthesis, medicinal chemistry, and biochemical research.
Mechanism of Action
The mechanism of action of TmpsPip is based on its ability to form hydrogen bonds with amino acid residues in proteins. TmpsPip can selectively bind to specific amino acid residues in proteins, which can be used to study the structure and function of proteins. TmpsPip can also inhibit the activity of enzymes by binding to the active site and blocking substrate binding.
Biochemical and Physiological Effects:
TmpsPip has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that TmpsPip can inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. TmpsPip has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of TmpsPip is its versatility as a reagent in organic synthesis, medicinal chemistry, and biochemical research. TmpsPip can be easily modified to introduce various functional groups, which makes it an ideal scaffold for the development of novel drugs. The main limitation of TmpsPip is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of TmpsPip in scientific research. One potential application is the development of TmpsPip-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Another potential application is the use of TmpsPip as a probe to study protein-ligand interactions in living cells. Additionally, TmpsPip can be used as a building block for the synthesis of novel materials with unique properties. Overall, TmpsPip has significant potential for further research and development in various fields.
Scientific Research Applications
TmpsPip is widely used as a reagent in organic synthesis, medicinal chemistry, and biochemical research. In organic synthesis, TmpsPip is used as a protecting group for amines, which can be selectively removed under mild conditions. In medicinal chemistry, TmpsPip is used as a scaffold for the development of novel drugs, as it can easily be modified to introduce various functional groups. In biochemical research, TmpsPip is used as a probe to study protein-ligand interactions.
properties
IUPAC Name |
1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11-10-15(14(4)13(3)12(11)2)19(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTJZCPDTNJCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.